molecular formula C5H12N2O B503151 N-ethyl-2-(methylamino)acetamide CAS No. 225229-02-7

N-ethyl-2-(methylamino)acetamide

Cat. No. B503151
CAS RN: 225229-02-7
M. Wt: 116.16g/mol
InChI Key: UFCBSRMTKKKHRE-UHFFFAOYSA-N
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Description

“N-ethyl-2-(methylamino)acetamide” is a chemical compound with the molecular formula C5H12N2O . It is also known as “N-Ethyl-N2-methylglycinamide hydrochloride” and "N-Ethyl-2-(methylamino)ethanamide hydrochloride" .


Synthesis Analysis

The synthesis of “N-ethyl-2-(methylamino)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(methylamino)acetamide” can be represented by the InChI code: 1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H . This indicates that the molecule consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .


Chemical Reactions Analysis

“N-ethyl-2-(methylamino)acetamide” can participate in a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-2-(methylamino)acetamide” include a molecular weight of 152.62 . It is stored at ambient temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chiral Recognition and Binding Affinity

  • N-anilinoethylamides, including compounds structurally similar to N-ethyl-2-(methylamino)acetamide, are studied for their nanomolar binding affinity for MT1 and MT2 membrane receptors. The insertion of a methyl group in these compounds influences their conformation and, consequently, their receptor affinity and stereoselectivity. Such research is pivotal for understanding receptor-ligand interactions and designing targeted therapies (Elisi et al., 2020).

Metabolism Studies in Human and Rat Liver Microsomes

  • The metabolism of various chloroacetamide herbicides, which include structures related to N-ethyl-2-(methylamino)acetamide, has been extensively studied in both human and rat liver microsomes. This research provides insights into the biotransformation pathways of these compounds and their potential toxicological implications (Coleman et al., 2000).

Biodegradation and Environmental Impact

  • Studies on the anaerobic biodegradation of acetochlor, a compound structurally related to N-ethyl-2-(methylamino)acetamide, reveal the pathways and microbial communities involved in its degradation. Such research is crucial for understanding environmental contamination and developing strategies for remediation (Liu et al., 2020).

Corrosion Inhibition Studies

  • Research into corrosion inhibition efficiency of compounds structurally related to N-ethyl-2-(methylamino)acetamide, such as 1-(2-ethylamino)-2-methylimidazoline, provides valuable insights into their potential applications in preventing metal corrosion in various industrial settings (Cruz et al., 2004).

Synthesis and Pharmacological Applications

  • Research on the synthesis of compounds similar to N-ethyl-2-(methylamino)acetamide, such as N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, provides insights into new methods of synthesis and potential applications in pharmacology (Chao, 2008).

Molecular Modeling and Drug Development

  • Molecular modeling studies of compounds structurally similar to N-ethyl-2-(methylamino)acetamide are crucial for understanding their interaction mechanisms with biological targets, aiding in the development of new drugs and therapeutic agents (Shkair et al., 2016).

Safety and Hazards

“N-ethyl-2-(methylamino)acetamide” is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-ethyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-7-5(8)4-6-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCBSRMTKKKHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(methylamino)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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